molecular formula C13H14N2O4 B8343561 ethyl 2-(2-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

ethyl 2-(2-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate

Cat. No. B8343561
M. Wt: 262.26 g/mol
InChI Key: HFYPOZORXRJXFG-UHFFFAOYSA-N
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Patent
US08445509B2

Procedure details

In the same manner as in Reference Example 63 and using (2-methoxyphenyl)hydrazine•hydrochloride (5.3 g, 30 mmol), water (100 mL), potassium carbonate (9.1 g, 66 mmol) and diethyl ethoxymethylenemalonate (7.8 g, 36 mmol) as starting materials, the title compound (6.1 g, 78%) was obtained as a white solid.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
78%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[NH:9][NH2:10].Cl.C(=O)([O-])[O-].[K+].[K+].C([O:20][CH:21]=[C:22]([C:28](OCC)=O)[C:23]([O:25][CH2:26][CH3:27])=[O:24])C>O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:21](=[O:20])[C:22]([C:23]([O:25][CH2:26][CH3:27])=[O:24])=[CH:28][NH:10]1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
COC1=C(C=CC=C1)NN.Cl
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
7.8 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)OCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=C1)N1NC=C(C1=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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